molecular formula C23H28O7 B1588460 Gomisin O CAS No. 72960-22-6

Gomisin O

Cat. No. B1588460
CAS RN: 72960-22-6
M. Wt: 416.5 g/mol
InChI Key: GWDFJIBHVSYXQL-SYTFOFBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gomisin O is a compound isolated from the fruits of Schizandra chinensis . It has a molecular weight of 416.46 and a formula of C23H28O7 .


Synthesis Analysis

The total synthesis of Gomisin O involves key steps such as a novel indium-mediated methylcrotylation, a diastereoselective B-alkyl Suzuki−Miyaura alkylborane coupling, and an intramolecular oxidative biaryl cuprate cross-coupling .


Molecular Structure Analysis

The molecular structure of Gomisin O is characterized by a highly electron-rich dibenzocyclooctadiene core structure with a stereogenic axis about the biaryl bond, exhibiting atropisomerism .


Physical And Chemical Properties Analysis

Gomisin O has a density of 1.2±0.1 g/cm3, a boiling point of 575.6±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C .

Scientific Research Applications

  • Hepatic Lipogenesis Inhibition : Gomisin J, a related compound, has been shown to inhibit lipid accumulation in liver cells by activating AMPK-dependent pathways and inhibiting fetuin-A. This suggests potential benefits for treating nonalcoholic fatty liver disease (Kim et al., 2015).

  • Cognitive Impairment Treatment : Gomisin A, another related compound, was found to reverse cognitive impairments induced by scopolamine in mice, suggesting its potential as a treatment for cognitive impairment. Its effects are mediated by enhancing the cholinergic nervous system (Kim et al., 2006).

  • Osteoblast Differentiation and Antioxidative Effects : Gomisin A has been shown to enhance osteoblast differentiation under high glucose-induced oxidative stress in cells, suggesting its potential for preventing bone fragility fractures and implant failure in diabetes (Takanche et al., 2019).

  • Protection Against Hepatic and Renal Injury : Gomisin A demonstrated protective effects against liver and kidney damage induced by CCl(4) exposure, potentially through differential regulation of the MAPK signal transduction pathway (Hwang et al., 2013).

  • Melanogenesis Inhibition : Gomisin N inhibited melanin synthesis by repressing the expression of MITF and melanogenic enzymes, potentially through modulating the PI3K/Akt and MAPK/ERK pathways. This suggests its use in conditions related to melanin overproduction (Chae et al., 2017).

  • Inhibition of Inflammatory Responses : Gomisin A inhibited the production of NO, PGE2, and pro-inflammatory cytokines in microglia, suggesting its potential in neuroprotective and anti-inflammatory treatments (Wang et al., 2014).

  • artery endothelial cells, suggesting its potential in enhancing endothelial function and cardiovascular health (Park et al., 2009).
  • Anti-Allergic Effects : Gomisin N exhibited anti-allergic effects by inhibiting the production of interleukin-6 and other allergic mediators in mouse bone marrow-derived mast cells, indicating its potential in allergy treatment (Chae et al., 2011).

  • Mitochondrial Biogenesis in Aging : Gomisin A promoted mitochondrial biogenesis and autophagy in human diploid fibroblast cells, suggesting its role in anti-aging and cellular homeostasis (Kim et al., 2018).

  • Pharmacokinetics of Gomisin Compounds : A study on gomisin D, a related compound, revealed insights into its pharmacokinetics and bioavailability, providing important information for further preclinical studies (Zheng et al., 2019).

  • Anti-Cancer Effects : Gomisin A has been shown to inhibit the growth of triple-negative breast cancer cells and suppress colorectal lung metastasis by modulating various cellular pathways, indicating its potential as a therapeutic agent in cancer treatment (Maharjan et al., 2018); (Kee et al., 2018).

properties

IUPAC Name

(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12,19,24H,7,10H2,1-6H3/t11-,12-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDFJIBHVSYXQL-SYTFOFBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)O)OC)OC)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@H]1C)O)OC)OC)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gomisin O

CAS RN

72960-22-6
Record name Gomisin O
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072960226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GOMISIN O
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/203U4U9E2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gomisin O
Reactant of Route 2
Reactant of Route 2
Gomisin O
Reactant of Route 3
Reactant of Route 3
Gomisin O
Reactant of Route 4
Reactant of Route 4
Gomisin O
Reactant of Route 5
Reactant of Route 5
Gomisin O
Reactant of Route 6
Gomisin O

Citations

For This Compound
151
Citations
Y IKEYA, H TAGUCHI, I YOSIOKA… - Chemical and …, 1979 - jstage.jst.go.jp
… results, three structures were considered for gomisin O: 2, 2’ (Cw … The structure of gomisin O was confirmed by its preparation … , the absolute structure of gomisin O was elucidated as 2 5 …
Number of citations: 122 www.jstage.jst.go.jp
JS Jeon, HM Kang, SY Park… - Molecular Medicine …, 2022 - spandidos-publications.com
… Gomisin O (at concentrations of 10, 20, 40 and 80 µM) did not change the viability of keratinocytes. … Gomisin O did not alter keratinocyte viability after UVA or UVB irradiation (Fig. 1B). …
Number of citations: 1 www.spandidos-publications.com
M Chen, N Kilgore, KH Lee, DF Chen - Journal of natural products, 2006 - ACS Publications
… Preparative TLC with petroleum ether−EtOAc (5:1) of fraction 4-5 gave gomisin O (3 mg). Fraction 4-6 was subjected to repeated column chromatography with petroleum ether−EtOAc (…
Number of citations: 109 pubs.acs.org
S Maharjan, BK Park, SI Lee, Y Lim, K Lee… - Biomolecules & …, 2019 - ncbi.nlm.nih.gov
… Among these compounds, Gomisin O was further used as a negative control in this study (Fig. 1A). To evaluate the long-term effect of Gomisin G, LoVo cells were grown in the presence …
Number of citations: 9 www.ncbi.nlm.nih.gov
Y Ikeya, H TAGUCHI, I YOSIOKA - Chemical and Pharmaceutical …, 1982 - jstage.jst.go.jp
… On comparison of the 13C-NMR spectrum of 4 with those of gomisin O (6) and epigomisin O (7), which possess a boat conformation and a twist—boat—chair conformation of the …
Number of citations: 102 www.jstage.jst.go.jp
WS Suh, SY Park, BS Min, SH Kim… - Korean Journal of …, 2014 - koreascience.kr
… D (7) (21), methylgomisin O (8) (22), angeloylgomisin O (9) (23), (−)-gomisin L2 (10) (23), … The structures of four new lignans, gomisin N, gomisin O, epigomisin O and gomisin E, and …
Number of citations: 19 koreascience.kr
M Tanaka, C Mukaiyama, H Mitsuhashi… - The Journal of …, 1995 - ACS Publications
… Isolation and absolute structure determination of gomisin O and deoxyschizandrin: (e) Ikeya, Y.; Taguchi, H.; Yoshioka, I.; Kobayashi, H. Chem. Pharm. …
Number of citations: 62 pubs.acs.org
A Szopa, M Dziurka, A Warzecha, P Kubica… - Molecules, 2018 - mdpi.com
… A, gomisin O and angeloylgomisin H were predominant in S. rubriflora fruit extracts in terms of quantity (Table 3). The contents of schisanhenol, gomisin O and angeloylgomisin H in S. …
Number of citations: 41 www.mdpi.com
SM Seo, HJ Lee, YK Park, MK Lee, JI Park… - Natural Product …, 2004 - koreascience.kr
… ) S-biphenyl configuation and a hydroxyl group at C-6gomisin O, epigomisin O, and 5) S-biphenyl … The structure of four new lignan, gomisin N, gomisin O, epigomisin O and gomisin E to …
Number of citations: 15 koreascience.kr
Y Takimoto, HY Qian, E Yoshigai, T Okumura, Y Ikeya… - Nitric Oxide, 2013 - Elsevier
Gomishi is the dried fruit of Schisandra chinensis Baillon (Fructus Schisandrae chinensis, FSC) and has been used in Japanese Kampo medicine to treat inflammatory and liver …
Number of citations: 52 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.